(3R,4R)-3-Amino-4-hydroxypentanoic acid

Catalog No.
S1767721
CAS No.
192003-00-2
M.F
C5H11NO3
M. Wt
133,15 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4R)-3-Amino-4-hydroxypentanoic acid

CAS Number

192003-00-2

Product Name

(3R,4R)-3-Amino-4-hydroxypentanoic acid

IUPAC Name

(3R,4R)-3-amino-4-hydroxypentanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133,15 g/mole

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1

InChI Key

NIVRJEWVLMOZNV-QWWZWVQMSA-N

SMILES

CC(C(CC(=O)O)N)O

Synonyms

(3R,4R)-3-Amino-4-hydroxypentanoicacid;192003-00-2;L-|A-Homothreonine;AC1NWJD8;SCHEMBL8512729;CTK8B8658;MolPort-023-331-262;ZINC2386834;ANW-60982;AJ-35392;AK-75944;KB-207531;TC-149727;(R)-3-[(R)-1-Hydroxyethyl]-beta-alanine

Canonical SMILES

CC(C(CC(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)O

(3R,4R)-AHPA is a non-proteinogenic amino acid, meaning it shares some structural similarities with protein building blocks but isn't typically incorporated into proteins []. Its origin can be through chemical synthesis in a laboratory or potentially as a natural product from some biological processes, though this requires further investigation []. Research suggests potential applications in areas like pharmaceutical development [, ].


Molecular Structure Analysis

(3R,4R)-AHPA has a five-carbon backbone with an amino group (NH2) on the third carbon and a hydroxyl group (OH) on the fourth carbon. The stereochemistry designation (3R,4R) indicates the specific spatial arrangement of the attached groups around the third and fourth carbons []. This structure gives (3R,4R)-AHPA the potential to interact with other molecules in unique ways due to the presence of both functional groups.


Chemical Reactions Analysis

Specific details on the synthesis of (3R,4R)-AHPA are limited in the publicly available scientific literature. However, scientific research suggests methods for synthesizing similar amino acid structures []. Further investigation is needed to determine the optimized synthesis pathways for (3R,4R)-AHPA.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of (3R,4R)-AHPA, such as melting point, boiling point, and solubility, is currently not widely available in scientific literature.

The mechanism of action of (3R,4R)-AHPA is not fully understood at this time. Some research suggests potential activity in biological systems, but further investigation is needed to elucidate its specific mechanisms [, ].

Protein Synthesis and Enzyme Function:

  • (3R,4R)-3-Amino-4-hydroxypentanoic acid can be incorporated into peptides and proteins to study their structure, function, and stability. This allows researchers to investigate how the presence of this non-canonical amino acid affects protein folding, interactions with other molecules, and overall activity.

Metabolic Studies:

  • The compound can be used to trace metabolic pathways and understand how organisms process and utilize this amino acid. Researchers can employ radiolabeled versions of (3R,4R)-3-Amino-4-hydroxypentanoic acid to monitor its uptake, metabolism, and excretion.

Development of New Drugs and Therapeutics:

  • Due to its structural similarity to threonine, (3R,4R)-3-Amino-4-hydroxypentanoic acid has potential applications in the design of novel drugs. It can be used as a building block for peptidomimetics, which are molecules that mimic the structure and function of natural peptides but offer improved properties like stability and bioavailability.

Investigation of Neurological Disorders:

  • Some studies suggest that (3R,4R)-3-Amino-4-hydroxypentanoic acid may play a role in certain neurological disorders. Research is ongoing to explore its potential involvement in conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

XLogP3

-3.7

Wikipedia

3-amino-2,3,5-trideoxy-D-threo-pentonic acid

Dates

Modify: 2023-08-15

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